4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one
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Overview
Description
4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one is a complex organic compound that features a benzimidazole moiety fused with a pyrrolidinone ring
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, indicating that they can have various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the imidazole derivative and the biomolecule it interacts with .
Cellular Effects
Imidazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as nickel or palladium, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various halogenating agents. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the molecule .
Scientific Research Applications
4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and pyrrolidinone-containing molecules. Examples include:
- 2-butyl-1H-benzo[d]imidazole
- 1-mesityl-2-pyrrolidinone
- 4-(1-methyl-1H-benzo[d]imidazol-2-yl)-1-phenylpyrrolidin-2-one
Uniqueness
What sets 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one apart is its unique combination of the benzimidazole and pyrrolidinone moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-5-6-11-26-21-10-8-7-9-20(21)25-24(26)19-14-22(28)27(15-19)23-17(3)12-16(2)13-18(23)4/h7-10,12-13,19H,5-6,11,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWDVDWIDQAVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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